molecular formula C16H24N2S B4778630 1-Cyclohexyl-3-(1-phenylpropyl)thiourea

1-Cyclohexyl-3-(1-phenylpropyl)thiourea

Cat. No.: B4778630
M. Wt: 276.4 g/mol
InChI Key: OMVKJUORDWRZNK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1-phenylpropyl)thiourea is an organosulfur compound with the molecular formula C16H24N2S. It is a thiourea derivative, characterized by the presence of a cyclohexyl group and a phenylpropyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-(1-phenylpropyl)thiourea can be synthesized through the reaction of cyclohexylamine with 1-phenylpropyl isothiocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(1-phenylpropyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexyl-3-(1-phenylpropyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1-phenylpropyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its ability to interact with cellular membranes and proteins contributes to its biological effects .

Comparison with Similar Compounds

1-Cyclohexyl-3-(1-phenylpropyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Cyclohexyl-3-phenylthiourea: Similar structure but lacks the phenylpropyl group.

    1-Phenyl-3-(1-phenylpropyl)thiourea: Contains two phenyl groups instead of a cyclohexyl group.

    1-Cyclohexyl-3-(2-phenylethyl)thiourea: Similar structure but with a shorter alkyl chain.

The uniqueness of this compound lies in its specific combination of cyclohexyl and phenylpropyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives .

Properties

IUPAC Name

1-cyclohexyl-3-(1-phenylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2S/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVKJUORDWRZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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